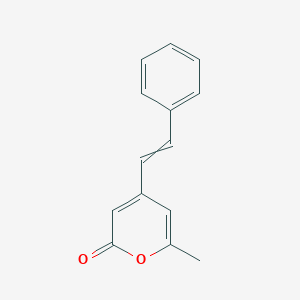
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with two benzaldehyde groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with benzaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(Pyrimidine-4,6-diyl)dibenzoic acid.
Reduction: 4,4’-(Pyrimidine-4,6-diyl)dibenzyl alcohol.
Substitution: Functionalized pyrimidine derivatives with different substituents on the pyrimidine ring.
Applications De Recherche Scientifique
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to participate in redox reactions allows it to influence cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Benzoselenadiazole-4,7-diyl)dibenzaldehyde
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
- 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde
Uniqueness
4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research.
Propriétés
Numéro CAS |
609356-03-8 |
|---|---|
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-[6-(4-formylphenyl)pyrimidin-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-10-13-1-5-15(6-2-13)17-9-18(20-12-19-17)16-7-3-14(11-22)4-8-16/h1-12H |
Clé InChI |
FHXLRRTWAYYFLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=NC=N2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


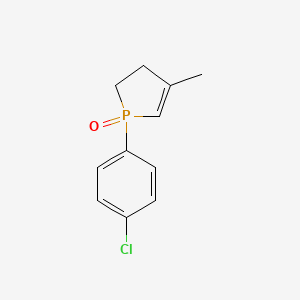

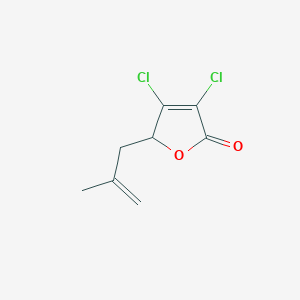

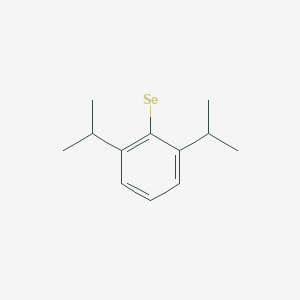
![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
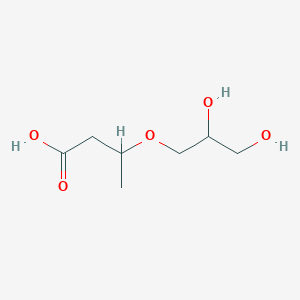
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
